Chemical properties of 2,5,6-Trichloronicotinic acid
Chemical properties of 2,5,6-Trichloronicotinic acid
An In-Depth Technical Guide to the Chemical Properties of 2,5,6-Trichloronicotinic Acid
Introduction
2,5,6-Trichloronicotinic acid (CAS No. 54718-39-7) is a chlorinated pyridine derivative that serves as a valuable research chemical and a key intermediate in the synthesis of more complex molecules.[] Its trifunctional nature, featuring a carboxylic acid group and multiple chlorine substituents on a pyridine ring, makes it a versatile building block, particularly in the agrochemical and pharmaceutical industries.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in chemical and drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2,5,6-Trichloronicotinic acid are summarized below. These characteristics are critical for its application in synthetic chemistry, dictating solubility, reaction conditions, and methods of purification and analysis.
Molecular Structure
The structure of 2,5,6-Trichloronicotinic acid features a pyridine ring substituted with chlorine atoms at positions 2, 5, and 6, and a carboxylic acid group at position 3.
Caption: Chemical structure of 2,5,6-Trichloronicotinic acid.
Data Summary
All quantitative data available from public sources are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2,5,6-trichloropyridine-3-carboxylic acid | [] |
| CAS Number | 54718-39-7 | [] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [] |
| Molecular Weight | 226.44 g/mol | [][2] |
| Melting Point | 176 - 178 °C (decomposes) | [3] |
| Boiling Point | 359.1 °C at 760 mmHg | [2] |
| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O | [] |
| InChI Key | InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(10)5(9)2(3)11(12)13/h1H,(H,12,13) | [] |
| Appearance | Off-white to yellow crystalline powder | [4] |
Note on Data Integrity: While a boiling point is reported, the compound decomposes upon melting, suggesting that distillation would occur under high vacuum and with significant decomposition.[3] Detailed experimental spectroscopic data (NMR, IR, MS) are not widely available in public databases and should be acquired experimentally for comprehensive characterization.
Synthesis and Manufacturing
The synthesis of 2,5,6-Trichloronicotinic acid typically involves the hydrolysis of a suitable precursor. One documented method is the acid-catalyzed hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine. This approach leverages the stability of the chlorinated pyridine ring under strongly acidic conditions while converting the trichloromethyl group into a carboxylic acid.
Synthetic Workflow: Hydrolysis of 2,5,6-Trichloro-3-trichloromethyl pyridine
Caption: Workflow for the synthesis of 2,5,6-Trichloronicotinic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is based on the methodology described for the synthesis of chlorinated nicotinic acids.[5]
Objective: To synthesize 2,5,6-Trichloronicotinic acid via hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine.
Materials:
-
2,5,6-trichloro-3-trichloromethyl pyridine (1 mol equivalent)
-
Concentrated Sulfuric Acid (98%, 2-30 mol equivalents) or Phosphoric Acid (85%, 2-30 mol equivalents)
-
Ice water
-
Deionized water
Procedure:
-
Reaction Setup: Charge a glass-lined reactor equipped with an overhead stirrer, thermocouple, and reflux condenser with concentrated sulfuric acid (or phosphoric acid).
-
Substrate Addition: Slowly add 2,5,6-trichloro-3-trichloromethyl pyridine to the acid with continuous stirring. The addition may be exothermic; maintain the temperature below 50°C using an ice bath if necessary.
-
Heating: Once the addition is complete, heat the reaction mixture to a temperature between 80°C and 130°C.[5]
-
Causality Note: This temperature range is critical to ensure the hydrolysis of the -CCl₃ group proceeds at a reasonable rate without significant degradation of the pyridine ring. The exact temperature and acid concentration are interdependent variables that must be optimized for yield and purity.[5]
-
-
Reaction Monitoring: Maintain the reaction at temperature for 0.5 to 30 hours.[5] The reaction progress can be monitored by taking aliquots, quenching them, and analyzing via HPLC or TLC to check for the disappearance of the starting material.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a larger vessel containing ice water.
-
Causality Note: This step serves two purposes: it quenches the reaction and precipitates the organic acid product, which has low solubility in the cold, highly acidic aqueous medium.
-
-
Filtration: The precipitated solid is collected by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid. Dry the purified product under a vacuum at 50-60°C to a constant weight.
Reactivity and Chemical Behavior
The reactivity of 2,5,6-Trichloronicotinic acid is governed by its two primary functional groups: the carboxylic acid and the chloro-substituents on the electron-deficient pyridine ring.
-
Carboxylic Acid Group: The -COOH group undergoes typical reactions such as esterification, conversion to acid chlorides (e.g., with thionyl chloride), and amidation. These transformations are fundamental to its use as a synthetic intermediate.
-
Chloro Substituents: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of these positions is influenced by the electron-withdrawing nature of the nitrogen atom and the other ring substituents. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides), providing a pathway to a diverse range of derivatives. Such derivatives are important in the synthesis of pharmaceuticals and agrochemicals.[6][7]
Safety, Handling, and Storage
Proper handling of 2,5,6-Trichloronicotinic acid is essential due to its hazardous properties. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification and Precautionary Measures
The compound is classified with several hazards, requiring specific precautions.
| Hazard Class | GHS Statement | Precautionary Codes (Prevention) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280 |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P271 |
Source: Sigma-Aldrich Safety Data Sheet.[3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3][8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3] Change contaminated clothing immediately.[3]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
-
Hygiene: Wash hands and face thoroughly after handling.[3]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[3]
Storage Requirements
-
Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8][9] Some suppliers recommend refrigeration (2-8°C).[10]
-
Incompatibilities: Keep away from strong oxidizing agents and bases.[11]
Conclusion
2,5,6-Trichloronicotinic acid is a specialized chemical intermediate with a well-defined set of properties. Its synthesis via hydrolysis of a chlorinated precursor is a robust method, and its reactivity offers multiple handles for further chemical modification. Understanding its physicochemical properties, synthetic pathways, and, critically, its safety and handling requirements is paramount for its effective and safe utilization in research and development settings. Experimental validation of spectroscopic data and reaction optimization remain key responsibilities of the end-user.
References
-
2,5,6-Trichloronicotinic Acid: A Key Intermediate for Organic Synthesis and Agrochemicals. Leancare Ltd. [Link]
-
Process for producing chloronicotinic acid compounds. European Patent Office. [Link]
-
Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
Sources
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- 4. chemimpex.com [chemimpex.com]
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- 6. researchgate.net [researchgate.net]
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- 8. punchout.medline.com [punchout.medline.com]
- 9. tcichemicals.com [tcichemicals.com]
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